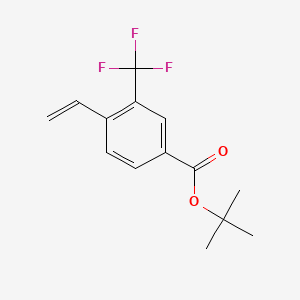
tert-Butyl 3-(trifluoromethyl)-4-vinylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(trifluoromethyl)-4-vinylbenzoate: is an organic compound that features a trifluoromethyl group, a vinyl group, and a tert-butyl ester. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(trifluoromethyl)-4-vinylbenzoate typically involves the esterification of 3-(trifluoromethyl)-4-vinylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved heat and mass transfer, better control over reaction conditions, and increased safety. The use of flow microreactor systems can make the process more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(trifluoromethyl)-4-vinylbenzoate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Substituted benzoates.
Scientific Research Applications
Chemistry: These functional groups can enhance the biological activity and stability of pharmaceuticals .
Biology and Medicine: The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug molecules. Therefore, compounds containing this group are often explored for their potential as pharmaceuticals .
Industry: In the materials science field, this compound can be used to synthesize polymers with unique properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism by which tert-Butyl 3-(trifluoromethyl)-4-vinylbenzoate exerts its effects is largely influenced by the trifluoromethyl group. This group is highly electronegative, which can stabilize negative charges and enhance the reactivity of adjacent functional groups. The vinyl group can participate in polymerization reactions, while the ester group can undergo hydrolysis under acidic or basic conditions .
Comparison with Similar Compounds
- tert-Butyl 4-(trifluoromethyl)benzoate
- tert-Butyl 3-(trifluoromethyl)benzoate
- tert-Butyl 4-vinylbenzoate
Uniqueness: tert-Butyl 3-(trifluoromethyl)-4-vinylbenzoate is unique due to the presence of both the trifluoromethyl and vinyl groups. This combination allows for a wide range of chemical reactions and applications that are not possible with compounds containing only one of these functional groups .
Properties
IUPAC Name |
tert-butyl 4-ethenyl-3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O2/c1-5-9-6-7-10(8-11(9)14(15,16)17)12(18)19-13(2,3)4/h5-8H,1H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLGONGRXKBSFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)C=C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














